Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

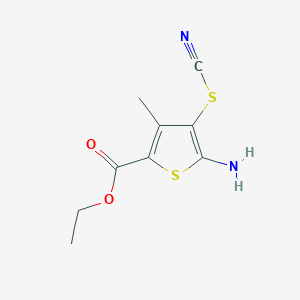

Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS: 41940-49-2) is a thiophene derivative with the molecular formula C₉H₁₀N₂O₂S₂ and a molecular weight of 242.31 g/mol . Its IUPAC name reflects its structural features: a thiophene ring substituted with an amino group at position 5, a methyl group at position 3, a thiocyanate (SCN) group at position 4, and an ethyl ester at position 2. This compound is synthesized via multicomponent reactions, often employing Gewald’s methodology, which involves condensation of ketones, activated nitriles, and sulfur . It serves as a precursor for pharmacologically active molecules, agrochemicals, and dyes due to its reactive amino and thiocyanate groups .

Properties

IUPAC Name |

ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-5(2)6(14-4-10)8(11)15-7/h3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHGVWDEGAATHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)SC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves the reaction of 3-methyl-4-thiocyanatothiophene-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps that include the initial formation of the thiophene ring, followed by the introduction of the amino and thiocyanato groups. The process involves the use of catalysts and reagents that facilitate the reactions while maintaining high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate has been investigated for its potential as a bioactive compound:

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: Research suggests that this compound may inhibit specific cancer cell lines by targeting metabolic pathways, particularly those involved in serine biosynthesis .

Materials Science

The compound's unique electronic properties make it suitable for applications in:

- Organic Semiconductors: Thiophene derivatives are known for their conductive properties, which can be harnessed in the development of organic photovoltaic devices and transistors.

- Conductive Polymers: Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable for flexible electronics.

Agrochemicals

Due to its biological activity, this compound is being explored for:

- Herbicides and Pesticides: The compound's structural features may confer herbicidal properties, making it a candidate for developing new agrochemical products.

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature investigated the effects of this compound on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .

Case Study 2: Material Development

Research at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved electrical conductivity by over 30%, indicating its utility in developing advanced electronic materials .

Mechanism of Action

The mechanism by which Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's thiophene ring plays a crucial role in its biological activity, and its amino and thiocyanato groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate

- Substituents: Position 2: Ethyl ester (-COOEt). Position 3: Methyl (-CH₃). Position 4: Thiocyanate (-SCN). Position 5: Amino (-NH₂).

- Key Reactivity: The thiocyanate group enables nucleophilic substitution or cyclization reactions, while the amino group facilitates coupling or condensation .

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

- Substituents: Position 2: Amino (-NH₂). Position 3: Ethyl ester (-COOEt). Position 4: Methyl (-CH₃). Position 5: Acetyl (-COCH₃).

- Key Reactivity: The acetyl group at position 5 enhances electrophilic aromatic substitution, while the amino group supports diazotization or Schiff base formation .

Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Substituents: Position 2: Ethyl ester (-COOEt). Position 3: Methyl (-CH₃). Position 4: Cyano (-CN). Position 5: Amino (-NH₂).

- Key Reactivity: The cyano group enables condensation with hydrazines or amines to form heterocycles like pyrimidines .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| This compound | 242.31 | 160–162 (decomposes) | Soluble in ethanol, DMF. |

| Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate | 281.75 | 145–147 | Soluble in chloroform, DMSO. |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 210.25 | 178–180 | Soluble in dioxane, acetone. |

Key Research Findings

- Thiocyanate vs. Isothiocyanate Derivatives: this compound exhibits distinct reactivity compared to isothiocyanate analogs (e.g., Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate). The SCN group undergoes nucleophilic substitution more readily than NCS (isothiocyanate), enabling diverse functionalization .

- Steric Effects: Methyl and phenyl substituents at position 3 or 5 significantly influence crystallinity and bioavailability. For example, the 4-chlorophenyl group in Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate improves antimicrobial potency by enhancing membrane penetration .

- Synthetic Versatility: The amino and ester groups in these derivatives allow modular derivatization. For instance, coupling with sulfonamides yields compounds with enhanced pharmacokinetic profiles .

Biological Activity

Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate is a compound of interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its biological effects, synthesis, mechanisms of action, and potential applications based on available research.

Chemical Structure and Synthesis

This compound features a thiophene ring with an amino group and a thiocyanate substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : This is achieved through reactions involving dicarbonyl compounds with sulfur.

- Thiocyanation : The introduction of the thiocyanate group can be performed using ammonium thiocyanate under specific catalytic conditions.

- Esterification : The carboxylic acid derivative reacts with ethanol to form the ethyl ester .

Antimicrobial Properties

Research indicates that compounds containing thiophene derivatives exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibition of growth. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, particularly those with high serine biosynthetic activity. This is linked to its ability to interfere with metabolic pathways crucial for cancer cell growth, such as the inhibition of 3-phosphoglycerate dehydrogenase (PHGDH), which is overexpressed in certain tumors .

The mechanism through which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, it modulates their activity, thus affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiocyanate compounds may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various thiophene derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting it could be developed into an effective antimicrobial agent .

- Antitumor Activity : A research article highlighted the compound's selective toxicity towards cancer cells with elevated PHGDH levels. In vitro assays indicated a dose-dependent decrease in cell viability at concentrations above 15 µM, particularly in breast cancer cell lines .

Comparative Analysis

| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | High (selective for PHGDH-overexpressing cells) | Enzyme inhibition, ROS generation |

| CBR-5884 (similar structure) | Low | High | PHGDH inhibition |

Q & A

Q. Table 1: Optimization of Thiocyanation Reaction

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Thiophosgene ratio | 1:1 (mol/mol) | Excess leads to sulfonyl byproducts |

| Reaction time | 6 hours | Shorter times yield incomplete conversion |

| Solvent | Dry chloroform | Polar solvents promote hydrolysis |

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

Characterization requires multi-modal analysis:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Thiocyanate (SCN) carbon appears at δ 110–120 ppm, distinct from cyano groups (δ 100–110 ppm) .

- IR Spectroscopy : Strong absorption at ~2150 cm⁻¹ (C≡N stretch) confirms the thiocyanate group .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 271.3 (C₁₀H₁₂N₂O₂S₂) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) achieve baseline separation with retention time ~8.2 min .

How can crystallographic data be validated to confirm the molecular structure of this compound?

Advanced Research Question

X-ray crystallography coupled with computational validation tools is essential:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial models and SHELXL for refinement .

- Validation Metrics :

- R-factors : Ensure R₁ < 0.05 and wR₂ < 0.10 for high reliability.

- CCDC Deposition : Cross-check against Cambridge Structural Database entries for bond-length and angle consistency .

- Hydrogen Bonding : Use Mercury software to analyze intermolecular interactions (e.g., N–H···O/S motifs) .

Q. Common Pitfalls :

- Thermal motion artifacts : Anisotropic displacement parameters (ADPs) must align with chemical environment expectations.

- Twinned crystals : Check for intensity statistics (e.g., Rint > 0.05) to detect twinning .

What strategies resolve discrepancies in hydrogen bonding patterns observed in different polymorphic forms?

Advanced Research Question

Polymorphism arises from variations in hydrogen-bond networks. Resolution strategies include:

- Graph Set Analysis : Classify motifs (e.g., D(2), R₂²(8)) to identify dominant interactions .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal expansion effects on H-bond geometry.

- DFT Calculations : Compare experimental and computed Hirshfeld surfaces to validate packing motifs .

Example : A polymorph with N–H···S hydrogen bonds (d = 2.8 Å) may exhibit lower solubility than one with N–H···O interactions (d = 2.6 Å) .

How do substituent variations on the thiophene ring influence the compound’s reactivity and physicochemical properties?

Advanced Research Question

Substituents modulate electronic and steric effects:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the 4-position, accelerating nucleophilic substitution but reducing thermal stability .

- Methyl Groups : Enhance steric hindrance, slowing thiocyanation kinetics but improving crystallinity .

- Thiocyanate vs. Cyano : Thiocyanate derivatives exhibit higher polarity (logP ~2.1 vs. ~1.8 for cyano analogs) due to sulfur’s polarizability .

Q. Table 2: Substituent Effects on Reaction Kinetics

| Substituent (Position) | Thiocyanation Rate (k, s⁻¹) | Melting Point (°C) |

|---|---|---|

| -Cl (5) | 1.2 × 10⁻³ | 142–144 |

| -CH₃ (3) | 0.8 × 10⁻³ | 155–157 |

| -OCH₃ (4) | 0.5 × 10⁻³ | 138–140 |

What are common side reactions during thiocyanation, and how can they be minimized?

Advanced Research Question

Key side reactions include:

- Hydrolysis of Thiocyanate : Forms amides (R–NH–C(O)–R’) in aqueous conditions. Mitigation: Use anhydrous solvents and inert atmospheres .

- Dimerization : Occurs via radical coupling at high temperatures. Control via strict temperature monitoring (<60°C) .

- Sulfonation : Excess thiophosgene leads to sulfonyl chloride byproducts. Avoided by maintaining 1:1 stoichiometry .

Analytical Monitoring : TLC (hexane/EtOAc 7:3) identifies dimers (Rf = 0.2) and hydrolyzed products (Rf = 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.